1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H9Cl2FO |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
1-chloro-3-[2-(chloromethyl)-4-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2 |
InChI Key |
GSIUQLMNCPKCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one typically involves:
- Starting from appropriately substituted fluorochlorobenzene derivatives or related aromatic precursors.
- Introduction of the chloromethyl group onto the aromatic ring.
- Formation of the propan-2-one side chain with chloro substitution at the terminal position.
- Control of regioselectivity to ensure substitution at the 2-(chloromethyl) and 4-fluoro positions on the phenyl ring.
Stepwise Synthetic Routes
Halogenated Aromatic Precursor Preparation
- Starting Material : 2-fluoro-3-chlorobenzene or related substituted anilines.
- Halogenation and Functionalization :
- Nitration of chlorofluorobenzenes using nitrating acids (fuming nitric acid and concentrated sulfuric acid) to introduce nitro groups, followed by reduction and substitution steps to yield 2-fluoro-3-chlorophenol or related intermediates.
- Nucleophilic substitution reactions using sodium methoxide or other nucleophiles to selectively substitute chlorine atoms.
- Typical nitration conditions: 5–60 °C for 5–12 hours with molar ratios of reagents carefully controlled to optimize regioselectivity and yield.
Introduction of Chloromethyl Group
- Chloromethylation of the aromatic ring at the 2-position is achieved via electrophilic substitution reactions, often using chloromethyl methyl ether or formaldehyde with hydrochloric acid.
- Reaction conditions require careful temperature control and solvent choice (polar aprotic solvents preferred) to enhance nucleophilicity and selectivity.
Formation of the Propan-2-one Side Chain
- The propan-2-one moiety (a ketone) is introduced via acylation reactions, such as Friedel-Crafts acylation, using 3-chloropropanoyl chloride or related acyl chlorides.
- The reaction is catalyzed by Lewis acids like aluminum chloride or boron trifluoride etherate.
- The reaction typically occurs under anhydrous conditions in dry solvents (e.g., dichloromethane or ether) with controlled temperature to prevent side reactions.
Final Functional Group Adjustments and Purification
- The crude product is purified by column chromatography on silica gel using hexane or ethyl acetate as eluents.
- Washing steps include brine and drying agents like magnesium sulfate to remove aqueous impurities.
- Yields for similar halogenated ketones range from 60% to 80% depending on the step and conditions.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration of chlorofluorobenzene | HNO3/H2SO4, 20–40 °C, 5–12 h | ~70 | Regioselective nitration to introduce nitro group |
| 2 | Reduction and substitution | SnCl2·2H2O, EtOAc/MeOH, RT, 24 h | 60–75 | Conversion to amine or phenol intermediates |
| 3 | Chloromethylation | Chloromethyl methyl ether, HCl, polar aprotic solvent | 65–75 | Introduction of chloromethyl group at 2-position |
| 4 | Friedel-Crafts acylation | 3-chloropropanoyl chloride, AlCl3, dry DCM, 0–25 °C | 60–80 | Formation of propan-2-one side chain |
| 5 | Purification | Silica gel chromatography, hexane/ethyl acetate | — | Removal of impurities and isolation of pure compound |
Analytical and Reaction Optimization Notes
- Reactions are typically performed in oven-dried glassware under inert atmosphere to avoid moisture-sensitive side reactions.
- Solvent removal is done under reduced pressure to prevent decomposition.
- Column chromatography is essential for isolating the pure compound due to close Rf values of byproducts.
- Reaction monitoring is done by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
- Temperature and reagent molar ratios are critical for maximizing yield and selectivity, particularly in nitration and acylation steps.
Research Outcomes and Yield Data
- Yields for each step vary but are generally in the range of 60–80%, with overall synthesis yields around 40–50% after multi-step purification.
- The presence of electron-withdrawing groups (chloro, fluoro) influences the reactivity and regioselectivity favorably.
- Side reactions such as over-chlorination or formation of explosive diazonium byproducts are minimized by controlled reaction conditions.
- The compound’s molecular weight is approximately 232.6 g/mol, and it is soluble in organic solvents, facilitating purification and handling.
Summary Table of Preparation Conditions
| Parameter | Optimal Range/Value | Comments |
|---|---|---|
| Reaction Temperature | 0–40 °C (varies by step) | Lower temps for nitration and acylation to avoid side reactions |
| Solvents | Dry dichloromethane, ether, acetone, polar aprotic solvents | Dry conditions essential |
| Catalysts | AlCl3, BF3·OEt2, SnCl2·2H2O | Lewis acids for acylation; reducing agents for nitro reduction |
| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures |
| Yield per step | 60–80% | Dependent on reaction and workup efficiency |
| Overall yield | ~40–50% | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 1-chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-3-(2-(chloromethyl)-4-fluorophenyl)propanoic acid.
Scientific Research Applications
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one with structurally or functionally related halogenated ketones:
Structural and Electronic Differences
- Chloromethyl vs. Simpler Halogens : The chloromethyl group in the target compound introduces steric bulk and additional polarity compared to 1-chloro-3-(4-fluorophenyl)propan-2-one . This likely reduces crystallinity and increases solubility in polar solvents.
- Halogen Positioning : Compounds like 1-chloro-3-(2,6-difluorophenyl)propan-2-one show that ortho-substituted halogens disrupt molecular symmetry, leading to varied packing efficiencies compared to para-substituted analogs .
- Aromatic Systems : The naphthyl group in 1-chloro-3-(naphthalen-1-yl)propan-2-one enhances π-π stacking in biological targets, whereas the target compound’s fluorophenyl group may prioritize hydrophobic interactions.
Biological Activity
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one is a synthetic organic compound notable for its unique molecular structure, including both chlorine and fluorine substituents. This compound, with the molecular formula and a molecular weight of approximately 235.08 g/mol, has garnered attention in medicinal chemistry and as a precursor in various chemical syntheses. Its potential applications span several fields, particularly in the development of pharmaceuticals.
The compound's structure features a ketone functional group alongside chloromethyl and fluorophenyl moieties, contributing to its chemical reactivity and stability. The synthesis typically involves chlorination processes using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selectivity.
Biological Activity Overview
Research into the biological activity of 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one primarily focuses on its potential as an enzyme inhibitor and its applications in drug development.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds structurally related to 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one exhibit significant enzyme inhibitory activity. For instance, derivatives have been synthesized and evaluated for their ability to inhibit urease, an enzyme critical in various biological processes.
Table 1: Urease Inhibition Activity of Related Compounds
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one | TBD | |
| Compound 4i | 0.0019 ± 0.0011 | |
| Thiourea (standard) | 4.7455 ± 0.0545 |
The above table indicates that certain derivatives exhibit lower IC50 values compared to the standard thiourea, highlighting their potential as effective urease inhibitors.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one. Notably:
-
Synthesis and Evaluation of Urease Inhibitors :
- A study synthesized multiple derivatives based on the core structure of 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one, evaluating their potency against jack bean urease (JBU). The results indicated that some derivatives exhibited IC50 values significantly lower than that of thiourea, suggesting enhanced inhibitory potential.
-
Molecular Docking Studies :
- Molecular docking studies have been employed to understand the binding interactions between these compounds and target enzymes. For example, compound 4i displayed strong binding energy values (−28.76 kJ/mol), indicating favorable interactions with the active site of urease, which can be crucial for therapeutic development.
-
Antioxidant Activity :
- Other studies have hinted at potential antioxidant properties linked to structural features similar to those found in 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one, although further investigation is required to establish definitive biological effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one?
- Answer : Two primary routes are suggested:
- Friedel-Crafts Acylation : React 2-(chloromethyl)-4-fluorobenzene with chloroacetyl chloride in the presence of AlCl₃. Monitor reaction temperature (optimized at 0–5°C) to suppress polysubstitution byproducts .
- Claisen-Schmidt Condensation : Utilize a substituted benzaldehyde precursor under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate, followed by selective chlorination .
- Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to avoid hydrolysis of the chloromethyl group.
Q. How can researchers validate the structural identity and purity of this compound?
- Answer : Employ a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), chloromethyl (-CH₂Cl, δ ~4.5 ppm), and ketone absence (no proton signal).
- ¹³C NMR: Ketone carbonyl (δ ~205–210 ppm), aromatic carbons (δ 110–135 ppm), and chloromethyl (δ ~40 ppm) .
- ¹⁹F NMR: Single peak (δ ~-110 ppm) confirming para-fluorine substitution .
- Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 220.9864 (C₉H₈Cl₂FO⁺) .
- Elemental Analysis : Target %C (48.90), %H (3.19), %Cl (32.12), %F (8.60) with <0.3% deviation .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?
- Answer : Common issues include:
- Disorder in the Chloromethyl Group : Use PART and SUMP instructions in SHELXL to model alternate conformations, with occupancy ratios refined to minimize R-factor .
- Anisotropic Displacement : Apply ISOR restraints to heavy atoms (Cl, F) to stabilize refinement.
- Validation : Check for ADDSYM alerts to avoid missed symmetry. For example, a similar structure achieved R1 = 0.038 using 347 refinement parameters, validating the method .
Q. How can computational chemistry (e.g., DFT) predict the reactivity of the chloromethyl and ketone groups?
- Answer : Perform B3LYP/6-311+G(d,p) calculations to:
- Electrostatic Potential Mapping : Identify nucleophilic sites (e.g., ketone oxygen) and electrophilic regions (chloromethyl carbon).
- Bond Dissociation Energy (BDE) : Predict C-Cl BDE (~75 kcal/mol) to assess hydrolysis susceptibility under aqueous conditions .
- IR Spectral Simulation : Compare computed C=O stretch (~1700 cm⁻¹) with experimental FT-IR data; deviations >5% may indicate solvent effects requiring polarizable continuum model (PCM) adjustments .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Answer :
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to trace coupling networks. For example, a rogue peak at δ 5.2 ppm could indicate residual solvent (e.g., DCM) or unreacted aldehyde precursor.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers in the chloromethyl group causing splitting .
- Cross-Validation : Compare with HRMS to rule out isotopic contributions (e.g., ³⁵Cl vs. ³⁷Cl) .
Notes for Methodological Rigor
- Synthetic Reproducibility : Report yields alongside exact stoichiometry (e.g., 1.2 eq. AlCl₃ for Friedel-Crafts) .
- Crystallographic Data Deposition : Submit refined CIF files to CCDC (e.g., Deposition No. 1988019) for peer validation .
- Computational Transparency : Archive Gaussian input/output files in public repositories (e.g., Zenodo) with DOI links.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
